Product packaging for E/Z Ajoene-d14(Cat. No.:)

E/Z Ajoene-d14

Cat. No.: B1161920
M. Wt: 248.49
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Analogs as Research Probes

Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), are particularly valuable probes in scientific investigation. clearsynth.com Deuterium substitution is the smallest structural change possible in a molecule, meaning the deuterated version typically retains the same chemical and pharmacological profile as the unlabeled compound. However, the carbon-deuterium (C-D) bond is significantly stronger—about 6 to 9 times more stable—than the corresponding carbon-hydrogen (C-H) bond. mdpi.com

This difference in bond strength gives rise to the "kinetic isotope effect," where reactions involving the cleavage of a C-D bond can proceed at a slower rate than those involving a C-H bond. symeres.comhumanjournals.com By strategically placing deuterium atoms on a molecule, researchers can study reaction mechanisms, identify rate-determining steps, and gain a deeper understanding of how a compound is metabolized by enzymes. humanjournals.comnumberanalytics.comresearchgate.net This makes deuterated analogs indispensable tools for drug discovery, metabolism studies, and mechanistic biochemistry. clearsynth.comresearchgate.net

Overview of Ajoene (B124975) in Scientific Investigations

Ajoene is an organosulfur compound that has garnered significant scientific interest. It is one of the primary biologically active substances derived from garlic (Allium sativum). nih.govresearchgate.net Unlike some other compounds, ajoene is not found in intact garlic cloves. Instead, it is formed through a series of chemical transformations that occur when garlic is crushed or processed. foodb.cawikipedia.org

The formation of ajoene begins when garlic cloves are crushed, which releases an enzyme called alliinase. This enzyme converts the stable compound alliin (B105686) into the highly reactive and unstable allicin (B1665233), which is responsible for the characteristic odor of fresh garlic. evitachem.com Allicin then undergoes further chemical reactions, particularly when dissolved in solvents or oils, to form ajoene. foodb.cawikipedia.org

Ajoene exists as a mixture of two geometric isomers: E-Ajoene and Z-Ajoene. nih.govplantsjournal.com These isomers have the same chemical formula but differ in the spatial arrangement of atoms around a carbon-carbon double bond. The ratio of these isomers can be influenced by the conditions of its formation, such as the polarity of the solvent. nih.govacs.org For instance, Z-ajoene is the predominant isomer when formed in nonpolar solvents, while polar solvents favor the formation of E-ajoene. nih.gov Structure-activity studies have suggested that the Z-isomer can be moderately more active than the E-isomer in certain biological assays, whereas the E-isomer is often considered more chemically stable. acs.orgresearchgate.net

Table 1: Comparison of E- and Z-Ajoene Isomers
PropertyE-AjoeneZ-AjoeneReference
Geometric ConfigurationTrans configuration around the central C=C double bondCis configuration around the central C=C double bond plantsjournal.com
Chemical StabilityGenerally considered more stableLess stable than the E-isomer; can isomerize to the E-form at higher temperatures acs.orgresearchgate.net
Favored Formation SolventPolar solvents (e.g., alcohol, acetone)Nonpolar solvents (e.g., oils, hexane) nih.gov
Relative Biological ActivityActive, but often less so than the Z-isomer in certain assaysOften reported to have stronger biological activity in in vitro studies researchgate.netacs.org

The discovery of ajoene dates back to the early 1980s. In 1983, researchers identified a compound from garlic extracts with potent biological activity. A year later, in 1984, Eric Block and his collaborators correctly determined the structure of this compound and named it "ajoene," deriving the name from "ajo," the Spanish word for garlic. wikipedia.org This work corrected a previously published, incorrect structure and laid the foundation for decades of research into the chemistry and biological activities of this fascinating molecule. wikipedia.org Since its discovery, numerous studies have explored the properties of ajoene, and various synthetic methods have been developed to produce it and its analogs for further investigation. nih.govnih.gov

Genesis and Isomeric Forms (E- and Z-Ajoene) in Garlic-Derived Research Materials

Rationale for Deuterium Labeling of E/Z Ajoene

The creation of E/Z Ajoene-d14, a deuterated version of ajoene, is a logical and powerful extension of ajoene research. By replacing the fourteen hydrogen atoms with deuterium, scientists create a tool specifically designed for advanced analytical and mechanistic studies. pharmaffiliates.com The resulting molecule, this compound, possesses unique physical properties that make it invaluable for elucidating the precise actions of ajoene at a molecular level.

Isotopic labeling is a powerful technique for understanding reaction mechanisms. numberanalytics.comias.ac.in By using this compound, researchers can track the journey of the ajoene molecule through complex biological systems. wikipedia.org When ajoene interacts with enzymes or other cellular components, certain chemical bonds are often broken or formed. If a carbon-deuterium bond is involved in a critical step of a reaction, the rate of that reaction may be slowed due to the kinetic isotope effect. mdpi.comhumanjournals.com Observing this effect can provide definitive evidence for a proposed mechanism and pinpoint which parts of the molecule are crucial for its activity. This allows scientists to move beyond observing what a compound does to understanding how it does it. nih.govacs.org

Deuterated compounds are considered the gold standard for use as internal standards in quantitative analysis, particularly in methods coupled with mass spectrometry (MS). clearsynth.comtexilajournal.com To accurately measure the concentration of a substance (the analyte) in a complex biological sample, a known amount of an internal standard is added at the beginning of the analytical process. wisdomlib.org

This compound is an ideal internal standard for quantifying natural ajoene. It behaves almost identically to unlabeled ajoene during sample extraction, purification, and analysis. However, because of its higher mass, the mass spectrometer can easily distinguish it from the natural, unlabeled ajoene. texilajournal.com By comparing the detector response of the known amount of Ajoene-d14 to the response of the unlabeled ajoene in the sample, researchers can calculate the precise concentration of the natural compound. clearsynth.com This method corrects for potential sample loss during preparation or variations in instrument sensitivity, leading to highly accurate and reliable quantitative data. scispace.com

Table 2: Chemical Properties of this compound
PropertyValueReference
Chemical NameThis compound pharmaffiliates.com
Molecular FormulaC₉D₁₄OS₃ pharmaffiliates.com
Molecular Weight248.49 g/mol pharmaffiliates.com
CAS Number (Unlabeled)92285-01-3 wikipedia.orgscbt.com
Primary ApplicationIsotopically labeled analog for use as an internal standard and in mechanistic research pharmaffiliates.comclearsynth.comtexilajournal.com

Properties

Molecular Formula

C₉D₁₄OS₃

Molecular Weight

248.49

Synonyms

2-Propen-1-yl [3-(2-propen-1-ylsulfinyl)-1-propen-1-yl]disulfide-d14;  2-Propenyl 3-(2-propenylsulfinyl)-1-propenyl disulfide-d14;  Acuagel-d14;  Adjoen-d14;  Ajoene-d14

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of E/z Ajoene D14

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into the ajoene (B124975) molecule can be achieved through two primary approaches: direct exchange of hydrogen for deuterium on the pre-formed ajoene molecule or by building the molecule from smaller, deuterated precursor compounds.

Direct Deuterium Exchange Techniques

Direct hydrogen-deuterium exchange reactions on ajoene are not commonly reported in the literature. This is likely due to the sensitive nature of the ajoene molecule, which contains multiple reactive functional groups, including a vinyl disulfide and a sulfoxide (B87167). Such conditions required for exchange could lead to decomposition or rearrangement of the molecule. wiley.com Acid-catalyzed hydrogen-deuterium exchange has been studied on related organosulfur compounds like thioanisole, but the complexity of ajoene presents significant challenges for this approach. nih.gov

De Novo Synthesis Utilizing Deuterated Precursors

A more controlled and widely applicable method for preparing E/Z Ajoene-d14 is through de novo synthesis. This bottom-up approach involves constructing the ajoene molecule from simple, commercially available or synthesized building blocks that already contain deuterium. This strategy allows for precise control over the location and number of deuterium atoms in the final product.

While specific syntheses for this compound are not extensively detailed in readily available literature, the general synthetic routes for ajoene and its analogues can be adapted by substituting standard reagents with their deuterated counterparts. wiley.comnih.govcardiff.ac.uknih.gov For example, a total synthesis of ajoene has been developed that avoids the unstable precursor allicin (B1665233). wiley.comnih.gov This multi-step synthesis starts from simpler, more stable compounds. wiley.comnih.govnih.gov Adapting this synthesis for this compound would involve using deuterated versions of the initial building blocks. For instance, deuterated allyl bromide or other deuterated precursors could be incorporated in the early stages of the synthesis. cardiff.ac.uk The synthesis of octadeutero-sulforaphane (d8-SFN), another organosulfur compound, utilized deuterated precursors, demonstrating the feasibility of this strategy for isotopic labeling. researchgate.net

Isolation and Purification Protocols for this compound

Following the synthesis of this compound, which typically results in a mixture of E and Z isomers, isolation and purification are critical steps to obtain the desired compounds in high purity.

Chromatographic Separation Techniques

Chromatography is the primary method for separating the E and Z isomers of ajoene. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly effective technique.

Normal-Phase HPLC: This has been successfully used to separate E and Z-ajoene isomers. oup.comgoogle.comconicet.gov.ar A common mobile phase consists of a mixture of n-hexane and 2-propanol. oup.comconicet.gov.ar For instance, a gradient system with n-hexane and 2-propanol has been optimized to achieve clear separation of the isomers. oup.com Isocratic systems using hexane/isopropanol (B130326) (e.g., 95/5 or 92:8 v/v) on a silica (B1680970) gel or Spherisorb column have also been reported to be effective. google.comconicet.gov.ar

Silica Gel Chromatography: Column chromatography using silica gel is another common method for the purification of ajoene isomers. nih.govasm.org

The specific conditions for separating this compound would be analogous to those used for unlabeled ajoene, as the isotopic labeling is not expected to significantly alter the chromatographic behavior.

Purity Assessment of Deuterated Isomers

The purity of the isolated E and Z isomers of ajoene-d14 is confirmed using a combination of chromatographic and spectroscopic methods.

HPLC: HPLC analysis, as used in the separation, is also employed to determine the purity of the collected fractions. nih.govijpsonline.com A purity of 99.1% for E-ajoene has been confirmed by HPLC in some studies. ijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the isomers. google.comasm.org For deuterated compounds, ²H NMR would also be a valuable tool to confirm the positions of deuterium incorporation. epj-conferences.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight and elemental formula of the synthesized compounds. asm.org For deuterated molecules, MS is crucial for determining the extent of deuterium incorporation. asm.orguliege.be

Isotopic Enrichment and Purity Analysis of this compound

The analysis of isotopic enrichment is a critical step to quantify the percentage of deuterium present in the final this compound product. This ensures the quality and reliability of the labeled compound for its intended applications.

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique for determining the isotopic purity of deuterium-labeled compounds. nih.gov This method allows for the differentiation and relative quantification of H/D isotopologues (molecules that differ only in their isotopic composition). nih.gov By analyzing the mass spectrum, the relative abundance of the fully deuterated molecule (d14) compared to partially deuterated or non-deuterated (d0) versions can be calculated, providing a precise measure of isotopic enrichment. epj-conferences.orgnih.gov

Table of Chromatographic Separation Conditions for Ajoene Isomers

Technique Stationary Phase Mobile Phase Application
Normal-Phase HPLC Silica Gel n-hexane / 2-propanol (95/5) Preparative separation of Z and E isomers. google.com
Normal-Phase HPLC Waters Spherisorb S5 W hexane / isopropanol (92:8 v/v) Purification of E and Z-ajoene. conicet.gov.ar
Normal-Phase HPLC Not specified Gradient of n-hexane and 2-propanol Analytical separation of six organosulfur compounds, including E and Z-ajoene. oup.com

| Silica Gel Column Chromatography | Silica Gel | Not specified | Separation of E and Z-isomers from the reaction mixture. nih.gov |

Table of Analytical Techniques for Purity Assessment

Analytical Method Purpose Key Findings
HPLC Chemical Purity Assessment Confirmed purity of isolated E-ajoene to be 99.1%. ijpsonline.com Determined purity of scaled-up synthesis to be ~90%. nih.gov
NMR Spectroscopy Structural Confirmation ¹H and ¹³C NMR used to confirm the structure of synthesized Z- and E-ajoene. google.com

| Mass Spectrometry (ESI-HRMS) | Isotopic Purity & Enrichment | Allows for calculation of isotopic purity based on the relative abundance of H/D isotopolog ions. nih.gov |

Determination of Isotopic Purity

The isotopic purity of a deuterated compound refers to the percentage of molecules in a sample that contains the desired number of deuterium atoms. For this compound, the target is the incorporation of 14 deuterium atoms. The primary methods for this determination are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS): This is the most direct and powerful technique for assessing isotopic purity. nih.gov By using soft ionization techniques like electrospray ionization (ESI), the intact deuterated molecule can be ionized, typically as a protonated species [M+H]⁺. HRMS can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge (m/z) ratios. nih.govresearchgate.net

The process involves:

Full Scan Mass Spectrum Acquisition: The sample is analyzed to record the m/z values of all ions present. rsc.org

Isotopologue Identification: The instrument's high resolution allows for the separation of the target ion (Ajoene-d14) from incompletely deuterated species (d13, d12, etc.) and the non-deuterated (d0) compound. rsc.org

Integration and Calculation: The signal intensity (peak area) of each identified isotopologue is integrated. The isotopic purity is then calculated by expressing the intensity of the target d14 isotopologue as a percentage of the sum of intensities of all related isotopologues (from d0 to d14). researchgate.netalmacgroup.com

Table 1: Illustrative HRMS Data for Isotopic Purity Assessment of this compound This table presents hypothetical data to illustrate the calculation of isotopic purity. The molecular formula for unlabeled Ajoene (C₉H₁₄OS₃) has a monoisotopic mass of 234.02. The target compound, this compound (C₉D₁₄OS₃), has a theoretical monoisotopic mass of 248.11.

IsotopologueTheoretical m/z [M+H]⁺Observed m/zRelative Abundance (%)
Ajoene-d12247.1054247.10510.8
Ajoene-d13248.1117248.11152.5
Ajoene-d14 249.1180 249.1179 96.5
Ajoene-d15*250.1243250.12410.2

Note: The presence of d15 (B612444) could indicate trace amounts of ¹³C isotopes in the d14 species.

Isotopic Purity Calculation:

Generated code

Based on the table above: (96.5 / (0.8 + 2.5 + 96.5 + 0.2)) * 100 = 96.5%

Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS is ideal for determining the distribution of isotopologues, NMR spectroscopy is crucial for confirming the structural integrity of the molecule and ensuring that deuterium labeling has not caused any unintended molecular rearrangements. rsc.orgrsc.org It can also provide insights into the relative percentage of isotopic purity. rsc.org

Quantitative Measurement of Deuterium Incorporation

Quantitative measurement determines the extent of deuteration at specific sites within the molecule. This is distinct from isotopic purity, which looks at the molecule as a whole. A sample could have high isotopic purity (e.g., 99% of molecules are the d14 species) but lower than 100% deuterium incorporation at a specific site if there is an isotopic impurity. Both NMR and MS are the principal techniques for this analysis. cdnsciencepub.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a premier method for site-specific quantification.

¹H NMR (Proton NMR): By comparing the ¹H NMR spectrum of this compound to that of its non-deuterated counterpart, the degree of deuterium incorporation can be quantified. The integration of the residual proton signals at each position is compared to a non-deuterated internal standard. A significant reduction or complete disappearance of a signal indicates a high level of deuteration at that position. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a clean spectrum where each signal corresponds to a deuterated position in the molecule. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making signal assignment straightforward. By integrating the signals in the ²H NMR spectrum, the relative amount of deuterium at each labeled site can be quantified. usf.edu This method is particularly powerful for highly enriched compounds.

Table 2: Representative ²H NMR Data for Quantifying Deuterium Incorporation in this compound This table is illustrative, showing hypothetical chemical shifts and the calculated site-specific deuterium incorporation based on signal integration.

Position on Ajoene BackboneChemical Shift (δ, ppm)Integral ValueCalculated Deuterium Incorporation (%)
Allyl Group CH₂=CH-CH₂ -~3.52.00100
Allyl Group CH₂ =CH-CH₂-~5.21.9899
Allyl Group CH₂=CH -CH₂-~5.90.9999
Vinylic Group -S-CH=CH-~6.2-6.51.9798.5
Allylsulfinyl Group -S(O)-CH₂ -~3.81.9999.5
Overall Average --~99.2

Mass Spectrometry (MS): While primarily used for isotopic purity, tandem MS (MS/MS) can provide some positional information. nih.gov By inducing fragmentation of the parent ion, the resulting fragment ions can be analyzed. The mass of these fragments can indicate which parts of the molecule have retained the deuterium labels, thereby offering clues to the sites of incorporation.

Combining these techniques provides a comprehensive characterization of this compound, ensuring its suitability as a high-quality standard for demanding analytical applications. rsc.org

Advanced Spectroscopic Characterization of E/z Ajoene D14

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Placement and Isomeric Ratio Determination

NMR spectroscopy is a powerful, non-destructive technique that provides granular insight into molecular structure. qd-latam.com For E/Z Ajoene-d14, NMR is crucial for confirming the successful incorporation and specific location of deuterium atoms, as well as for quantifying the ratio of the E and Z geometric isomers. researchgate.net

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) is typically the first step in the structural analysis of organic molecules. In the case of this compound, its primary role is to confirm the extent of deuteration. The ¹H NMR spectrum of unlabeled ajoene (B124975) displays a complex set of signals corresponding to its 14 protons. For the fully deuterated this compound (C9D14OS3), the ¹H NMR spectrum is expected to show a significant reduction or complete absence of signals in the regions where protons would normally appear. Any residual signals would indicate incomplete deuteration, and their integration would allow for the calculation of the percentage of deuterium incorporation.

The determination of the E/Z isomeric ratio is often accomplished by analyzing the distinct chemical shifts of specific protons in each isomer. researchgate.netresearchgate.net For instance, the vinylic protons in the unlabeled E and Z isomers of ajoene exhibit different chemical shifts due to their different spatial environments. While these protons are absent in the fully deuterated molecule, analysis of partially deuterated samples or related unlabeled precursors would rely on the integration of these characteristic signals to determine the isomeric ratio. researchgate.net

Table 1: Hypothetical ¹H NMR Data for Unlabeled E/Z Ajoene for Isomeric Ratio Determination

IsomerProtonExpected Chemical Shift (ppm)Multiplicity
Z-AjoeneVinylic H~6.2-6.4Doublet
E-AjoeneVinylic H~6.5-6.7Doublet
BothAllylic CH2~3.4-3.7Multiplet
BothVinylic CH2~5.1-5.4Multiplet

Note: This table is based on typical chemical shifts for ajoene and related vinyl/allyl sulfide (B99878) structures. The complete absence of these signals in the ¹H NMR spectrum of this compound would confirm successful full deuteration.

Carbon-13 NMR (¹³C NMR) Studies

Carbon-13 NMR provides information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum would confirm the presence of all nine carbon atoms. The chemical shifts would be similar to those of unlabeled ajoene, but the signals for deuterated carbons would exhibit two key differences:

Splitting: Carbon signals will be split into multiplets due to coupling with the attached deuterium atoms (spin I = 1). The multiplicity follows the 2nI+1 rule, where 'n' is the number of deuterium atoms. A CD group would appear as a 1:1:1 triplet, and a CD2 group as a 1:2:3:2:1 quintet.

Isotopic Shift: The resonance of a deuterated carbon is typically shifted slightly upfield (to a lower ppm value) compared to its protonated counterpart.

These effects provide definitive evidence of deuterium incorporation at specific carbon positions. The distinct chemical shifts for the carbons in the E and Z isomers would also be observable, allowing for isomeric assignment. tsijournals.com

Table 2: Expected ¹³C NMR Data for this compound

Carbon PositionExpected Chemical Shift (ppm)Expected Multiplicity (due to C-D coupling)
Vinylic C-S~110-120Triplet (for CD)
Vinylic C=C~125-135Triplet (for CD)
Allylic C-S~35-45Quintet (for CD2)
Vinylic C=C (terminal)~115-125Quintet (for CD2)

Note: This table represents expected data. The exact chemical shifts and coupling constants would need to be determined experimentally.

Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation

Deuterium NMR (²H NMR) is the most direct method for observing the incorporated deuterium atoms. nih.gov This technique specifically detects the ²H nucleus, providing a spectrum where each signal corresponds to a unique deuterium environment in the molecule. The chemical shifts in ²H NMR are identical to those in ¹H NMR, but the signals are typically broader.

For this compound, the ²H NMR spectrum would show distinct signals for each of the chemically non-equivalent deuterium positions. This directly confirms the site-specific placement of the isotopic labels. Integration of the signals in the ²H NMR spectrum can also be used to verify the relative amounts of deuterium at different sites and to determine the E/Z isomeric ratio, corroborating the findings from other NMR methods.

Table 3: Expected ²H NMR Data for this compound

Deuterium EnvironmentExpected Chemical Shift (ppm)Isomer
Vinylic Deuteron (on C=C-S)~6.5-6.7E-Isomer
Vinylic Deuteron (on C=C-S)~6.2-6.4Z-Isomer
Allylic Deuterons (-S-CD2-)~3.4-3.7Both
Terminal Vinylic Deuterons (=CD2)~5.1-5.4Both

Note: The chemical shifts are referenced from the corresponding proton signals in unlabeled ajoene.

Mass Spectrometry (MS) for Molecular and Isotopic Confirmation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It is essential for confirming the molecular weight of this compound and for studying its fragmentation, which provides further structural verification.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. publications.gc.ca For this compound, HRMS is used to confirm the successful incorporation of all 14 deuterium atoms by comparing the measured mass to the calculated theoretical mass. The molecular formula for the unlabeled compound is C9H14OS3, and for the deuterated analogue, it is C9D14OS3. scbt.com The mass difference is a direct measure of the number of incorporated deuterium atoms.

Table 4: HRMS Data for Molecular Ion Confirmation of this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺ of Unlabeled AjoeneC9H15OS3⁺235.0280
[M+H]⁺ of Ajoene-d14C9HD14OS3⁺249.1154
[M+Na]⁺ of Unlabeled AjoeneC9H14OS3Na⁺257.0100
[M+Na]⁺ of Ajoene-d14C9D14OS3Na⁺271.0973

Note: Calculated masses are based on the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³²S, ²H).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion of Ajoene-d14), which is then fragmented, and the resulting daughter ions are analyzed. This technique provides detailed information about the molecule's structure and connectivity. youtube.com The fragmentation of ajoene is complex, often involving rearrangements and the cleavage of its sulfur-sulfur and carbon-sulfur bonds. nih.gov

In this compound, the fragmentation pathways would be analogous to those of unlabeled ajoene, but the resulting fragments would have higher m/z values corresponding to the number of deuterium atoms they contain. researchgate.net For example, a key fragmentation pathway in ajoene involves the loss of an allyl group. In Ajoene-d14, the loss of a deuterated allyl group (C3D5•) would result in a fragment ion with a mass increased by the mass of the incorporated deuterium atoms. Analyzing these mass shifts allows for the mapping of the deuterium labels within the molecular structure, providing ultimate confirmation of the labeling pattern.

Table 5: Selected MS/MS Fragmentation Analysis for Ajoene-d14 [M+H]⁺

Parent Ion (m/z)Fragment IonFragment m/z (Unlabeled)Expected Fragment m/z (d14)
249.1154[C6H9S2O]⁺161.01173.09 (C6D8S2O)⁺
249.1154[C3H5S]⁺73.0178.04 (C3D5S)⁺
249.1154[C3H5SO]⁺89.0194.04 (C3D5SO)⁺

Note: This table illustrates hypothetical fragmentation based on known pathways for unlabeled ajoene. The exact fragmentation can be influenced by the ionization method and collision energy.

Chromatographic Analysis of Isomeric Purity

The comprehensive characterization of this compound necessitates a thorough evaluation of its isomeric purity. This involves the separation and quantification of its geometric (E/Z) isomers and, where applicable, its stereoisomers. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for achieving this level of analytical detail.

High-Performance Liquid Chromatography (HPLC) for E/Z Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of the E and Z geometric isomers of ajoene. While specific studies on the deuterated analogue, Ajoene-d14, are not prevalent in the reviewed literature, the methods developed for non-deuterated ajoene are directly applicable due to the negligible impact of deuterium substitution on the compound's chromatographic behavior under normal and reversed-phase conditions.

Research has demonstrated that normal-phase HPLC is particularly effective for resolving E- and Z-ajoene. researchgate.net This method typically employs a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase. The separation is based on the differential adsorption of the isomers to the stationary phase. The Z-isomer is generally found to be more biologically active in various experimental models. jcpjournal.orgoup.com

A validated normal-phase HPLC method for the simultaneous determination of E- and Z-ajoene utilizes a silica gel column with an isocratic mobile phase consisting of a mixture of n-hexane and 2-propanol. researchgate.netoup.com Detection is commonly performed using a UV detector, with a wavelength set around 240 nm, where the ajoene isomers exhibit strong absorbance. researchgate.net This approach allows for the sensitive and selective determination of the two isomers in a single analytical run. researchgate.net

While reversed-phase HPLC (RP-HPLC) is a common technique for analyzing organosulfur compounds from garlic, it has been reported to be less effective at separating the E and Z isomers of ajoene within a single run compared to normal-phase methods. oup.comconicet.gov.arconicet.gov.ar

The table below summarizes typical conditions used for the HPLC separation of ajoene isomers.

ParameterConditionSource(s)
Chromatography Mode Normal-Phase HPLC researchgate.netoup.comconicet.gov.ar
Stationary Phase Silica Gel Column researchgate.netoup.comconicet.gov.ar
Mobile Phase n-hexane / 2-propanol (e.g., 85:15 v/v) researchgate.net
Elution Mode Isocratic researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV Spectrophotometry (at 240 nm) researchgate.netoup.com

This interactive table summarizes established HPLC conditions for the analysis of ajoene isomers.

Chiral Chromatography for Stereoisomeric Purity (if applicable)

The applicability of chiral chromatography to ajoene stems from its molecular structure. The ajoene molecule, with the chemical name (E,Z)-4,5,9-trithiadodeca-1,6,11-triene 9-oxide, contains a sulfoxide (B87167) group. A sulfur atom bonded to two different organic substituents and an oxygen atom constitutes a chiral center. gcms.cz In both E- and Z-ajoene, the sulfur atom of the sulfoxide is asymmetrically substituted, making it a stereocenter. Consequently, both E-ajoene and Z-ajoene are not single compounds but exist as a pair of enantiomers (mirror images).

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. gcms.cz This separation is achieved by using a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which leads to different retention times and thus, separation. elementlabsolutions.com Polysaccharide-based CSPs are among the most widely used for this purpose in HPLC. elementlabsolutions.com

While the literature provides extensive methods for separating the E/Z geometric isomers of ajoene, specific applications of chiral chromatography for the resolution of its enantiomers are not well-documented in the reviewed sources. However, given the inherent chirality of the molecule, a complete assessment of the stereoisomeric purity of this compound would necessitate the development and application of a suitable chiral chromatography method. Such an analysis would be crucial for determining the enantiomeric excess (e.e.) of a sample and for investigating whether the biological activities of ajoene are stereospecific. The separation of diastereomers, which have different physical properties, can often be achieved on standard, non-chiral HPLC columns. mtc-usa.comdergipark.org.tr

Development and Validation of Analytical Methods Utilizing E/z Ajoene D14 As an Internal Standard

Quantitative Bioanalytical Methodologies

The choice of analytical technique is critical for achieving the required sensitivity and selectivity for low-concentration analytes in complex biological matrices like plasma, urine, or tissue homogenates. For compounds like ajoene (B124975), hyphenated chromatographic and spectrometric methods are standard.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative bioanalysis of small molecules due to its superior sensitivity, specificity, and speed. lcms.cz In this methodology, the E/Z Ajoene analyte and the E/Z Ajoene-d14 internal standard are first separated from matrix components using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC). Following separation, the compounds are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer.

The tandem mass spectrometer (often a triple quadrupole) is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For E/Z Ajoene, a specific mass transition (m/z) would be selected, and a different, higher-mass transition would be selected for this compound. The ratio of the analyte's peak area to the internal standard's peak area is then used for quantification. This ratiometric approach corrects for potential analyte loss during sample preparation and compensates for matrix-induced ionization variability. cerilliant.com The use of a stable isotope-labeled internal standard like Ajoene-d14 is crucial because it co-elutes with the analyte, experiencing the same matrix effects and ensuring the highest degree of accuracy. chromforum.org

Combining UHPLC with both a Diode Array Detector (DAD) and a Mass Spectrometer (MS) provides complementary data. UHPLC systems use columns with smaller particles (<2 µm), leading to higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. lcms.cz

The DAD provides ultraviolet (UV) spectral data, which can aid in peak identification and purity assessment based on the chromophores present in the ajoene molecule. However, DAD often lacks the sensitivity and selectivity required for quantifying low concentrations of metabolites in complex biological fluids. The primary quantification is still performed by the MS detector, as described in the LC-MS/MS section. The DAD serves as a secondary, confirmatory detector in this setup. The implementation remains centered on using the peak area ratio of the analyte to the this compound internal standard from the MS data for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Method Validation Parameters for Deuterated Internal Standards

For a bioanalytical method to be considered reliable for regulatory submissions or in clinical studies, it must undergo rigorous validation according to international guidelines. nih.gov The use of a deuterated internal standard like this compound is a key component of this validation, aimed at demonstrating the method's robustness and accuracy.

Linearity assesses the method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of calibration standards prepared at known concentrations in the same biological matrix as the unknown samples (e.g., blank plasma). A fixed amount of the this compound internal standard is added to each standard. The curve is generated by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the analyte. The relationship is typically evaluated using a weighted linear regression model. The correlation coefficient (r²) should ideally be ≥ 0.99.

Table 1: Illustrative Calibration Curve Data for E/Z Ajoene in Human Plasma This table presents representative data for a typical LC-MS/MS method validation.

Nominal Concentration (ng/mL)Analyte Peak AreaIS (Ajoene-d14) Peak AreaPeak Area Ratio (Analyte/IS)
1.05,2501,150,0000.0046
2.513,1001,185,0000.0111
10.054,2001,210,0000.0448
50.0265,0001,190,0000.2227
250.01,330,0001,205,0001.1037
500.02,710,0001,215,0002.2305
1000.05,350,0001,198,0004.4658

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD). Accuracy refers to the closeness of the mean test results to the true or accepted value, expressed as a percentage (%Bias). These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates. Intra-day (within-day) precision and accuracy are assessed on a single day, while inter-day (between-day) assessments are conducted on at least three different days to determine the method's long-term reproducibility. scispace.com

Table 2: Representative Intra-day and Inter-day Precision and Accuracy Data This table presents representative data for a typical LC-MS/MS method validation using a deuterated internal standard.

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. (ng/mL)Precision (%RSD)Accuracy (%Bias)Inter-day (n=18) Mean Conc. (ng/mL)Precision (%RSD)Accuracy (%Bias)
Low3.02.954.5%-1.7%3.085.8%+2.7%
Medium150.0154.22.8%+2.8%147.53.5%-1.7%
High800.0789.62.1%-1.3%811.22.9%+1.4%

Recovery assesses the efficiency of the extraction procedure in removing the analyte from the biological matrix. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a post-extraction spiked sample (where the analyte is added to the matrix after extraction). This is performed at low, medium, and high concentrations. While high recovery is desirable, it is more important that the recovery is consistent and reproducible across the concentration range. The use of a co-eluting, stable isotope-labeled internal standard like this compound is particularly valuable here, as it is expected to have a similar recovery to the analyte, thereby correcting for any extraction inefficiencies or variability. scispace.comnih.gov

Table 3: Example of Recovery and Matrix Effect Assessment This table presents representative data for a typical LC-MS/MS method validation.

QC LevelAnalyte Recovery (%)IS (Ajoene-d14) Recovery (%)Relative Matrix Effect (%)
Low85.286.198.9
Medium87.587.1100.5
High86.887.998.7

Matrix Effect Evaluation and Compensation Strategies

In the quantitative analysis of this compound by liquid chromatography-mass spectrometry (LC-MS), the evaluation and compensation of matrix effects are critical steps to ensure the accuracy and reliability of the results. nih.gov Matrix effects arise from co-eluting endogenous components of the sample matrix that can alter the ionization efficiency of the analyte and its internal standard, leading to ion suppression or enhancement. medipharmsai.com

The evaluation of matrix effects is a mandatory part of method validation for bioanalytical assays. europa.eue-b-f.eu A common approach for this evaluation is the post-extraction spike method. nih.gov This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. nih.govnih.gov The resulting ratio, known as the matrix factor (MF), provides a quantitative measure of the extent of ion suppression or enhancement. e-b-f.eunih.gov An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. nih.gov For a method to be considered free of significant matrix effects, the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of the biological matrix should typically be within 15%. e-b-f.eu

Research findings on the analysis of organosulfur compounds from garlic, which are analogous to ajoene, have demonstrated the importance of this evaluation. While specific data for this compound is not extensively published, the principles of matrix effect evaluation remain the same. The following table illustrates hypothetical, yet representative, data for the evaluation of matrix effects for E/Z-Ajoene in human plasma using this compound as the internal standard.

Interactive Data Table: Matrix Effect Evaluation of E/Z-Ajoene in Human Plasma

Lot of Human PlasmaAnalyte Peak Area (Post-Extraction Spike)IS Peak Area (Post-Extraction Spike)Analyte Peak Area (Neat Solution)IS Peak Area (Neat Solution)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
185,67095,430102,340108,9900.840.880.95
282,11091,890102,340108,9900.800.840.95
388,95099,210102,340108,9900.870.910.96
484,32094,010102,340108,9900.820.860.95
590,150100,560102,340108,9900.880.920.96
686,23096,120102,340108,9900.840.880.95
Mean 0.84 0.88 0.95
Std Dev 0.03 0.03 0.01
%CV 3.57% 3.41% 1.05%

Once matrix effects are identified, appropriate compensation strategies must be implemented. The most effective strategy for compensating for matrix effects in LC-MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of E/Z-Ajoene. chromatographyonline.com A SIL-IS is considered the gold standard because it has nearly identical physicochemical properties to the analyte and will co-elute chromatographically. chromatographyonline.com Consequently, it experiences the same degree of ion suppression or enhancement as the analyte, allowing for accurate correction of the analyte response. chromatographyonline.com

Other compensation strategies can also be employed, either alone or in combination with a SIL-IS. These include:

Matrix-Matched Calibration: Calibration standards are prepared in the same biological matrix as the samples to be analyzed. europa.eu This helps to mimic the matrix effects seen in the unknown samples.

Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of matrix components that cause interference. chromatographyonline.com However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.

Advanced Sample Preparation: Employing more rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove interfering matrix components before LC-MS analysis.

The following table summarizes these compensation strategies and their applicability.

Interactive Data Table: Compensation Strategies for Matrix Effects

StrategyPrincipleAdvantagesConsiderations
Stable Isotope-Labeled Internal Standard (e.g., this compound) Co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction. chromatographyonline.comConsidered the most reliable method for compensation. chromatographyonline.com Improves precision and accuracy.Can be expensive and may not be commercially available for all analytes.
Matrix-Matched Calibration Calibration standards are prepared in the same matrix as the samples, subjecting them to similar matrix effects. europa.euCan be effective when a SIL-IS is not available.Requires a reliable source of blank matrix. chromatographyonline.com May not account for inter-individual variability in matrix composition.
Sample Dilution Reduces the concentration of interfering matrix components. chromatographyonline.comSimple to implement.Can compromise the sensitivity of the assay if the analyte concentration is low. chromatographyonline.com
Advanced Sample Preparation (SPE, LLE) Removes a significant portion of the matrix components prior to analysis.Can significantly reduce matrix effects.May be more time-consuming and can lead to analyte loss if not optimized properly.

In the context of developing and validating an analytical method for E/Z-Ajoene, the use of this compound as an internal standard is the preferred approach for mitigating matrix effects. Its effectiveness would be confirmed during method validation by demonstrating that the analytical results are accurate and precise across different sources of the biological matrix.

Application of E/z Ajoene D14 in Mechanistic Biological and Metabolic Research

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic studies are fundamental in early drug discovery to predict a compound's metabolic fate in the body. escientificpublishers.com These studies help identify potential metabolites, determine metabolic pathways, and estimate metabolic clearance, which are crucial for assessing a drug's efficacy and potential for drug-drug interactions. escientificpublishers.comeurofinsdiscovery.com Systems ranging from subcellular fractions to whole cells are employed to model the body's metabolic machinery, primarily that of the liver. escientificpublishers.comscispace.com

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for Phase I metabolism of many drugs. scispace.com Incubating a test compound with liver microsomes in the presence of necessary cofactors like NADPH is a standard method to assess its metabolic stability and identify Phase I metabolites. eurofinsdiscovery.comscispace.com

In a typical study, unlabeled E/Z Ajoene (B124975) would be incubated with human or animal liver microsomes. eurofinsdiscovery.com E/Z Ajoene-d14 is added at a known concentration to the samples as an internal standard. veeprho.com Following incubation and extraction, LC-MS/MS analysis is performed. The distinct mass difference between the analyte (unlabeled Ajoene) and the standard (Ajoene-d14) allows for the precise quantification of the parent compound's depletion over time and the characterization of metabolites formed, such as hydroxylated or N-dealkylated products. musechem.comnih.gov

Table 1: Example of Potential Metabolites of E/Z Ajoene Identified in a Human Liver Microsomal Assay This table is illustrative and represents typical data generated in such an experiment.

Observed Metabolite Proposed Biotransformation Mass Shift (vs. Parent) Relative Abundance
M1 Hydroxylation +16 Da Major
M2 Epoxidation +16 Da Minor
M3 Sulfoxidation +16 Da Moderate

While microsomes are excellent for studying Phase I metabolism, isolated hepatocytes (liver cells) provide a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs). escientificpublishers.comnih.gov This allows for the investigation of conjugation reactions, such as glucuronidation or sulfation, which are common pathways for drug detoxification and excretion. scispace.com

In these experiments, a suspension or culture of hepatocytes is incubated with the test compound. nih.gov The use of this compound as a tracer allows researchers to follow the fate of the Ajoene molecule through both phases of metabolism. nih.gov By analyzing cell lysates and culture media, a more complete map of Ajoene's biotransformation can be constructed, including the formation of conjugated metabolites that would not be detected in a microsomal system. Comparing results from hepatocytes across different species (e.g., rat, dog, human) can also reveal species-specific differences in metabolism. longdom.org

The in vitro metabolic half-life (t½) is a measure of how quickly a compound is metabolized by liver enzymes and is a key parameter for predicting a drug's in vivo hepatic clearance. nih.gov It is determined by measuring the rate of disappearance of the parent compound from a microsomal or hepatocyte incubation over a set time course. longdom.orgresearchgate.net

The high analytical precision afforded by using this compound as an internal standard is critical for obtaining accurate half-life values. musechem.com The percentage of the parent compound remaining at various time points is plotted, and the half-life is calculated from the slope of the line. researchgate.net This value can then be used to calculate the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.

Table 2: Example of In Vitro Metabolic Stability Data for Ajoene This table is illustrative, showing typical parameters calculated from in vitro metabolism experiments. Data is hypothetical.

System Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein) Predicted Extraction Ratio
Human Liver Microsomes 25 27.7 Low
Rat Liver Microsomes 15 46.2 Intermediate
Dog Liver Microsomes 40 17.3 Low

Isolated Hepatocyte Metabolism Models

Preclinical Pharmacokinetic Investigations Leveraging Deuterium (B1214612) Tracers

Preclinical pharmacokinetic (PK) studies are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. allucent.comnih.gov These studies, typically conducted in animal models, help predict the drug's behavior in humans and inform clinical study design. allucent.com Deuterium-labeled compounds are exceptionally useful in these investigations. musechem.comnih.gov

Absorption studies determine the rate and extent to which a drug enters the bloodstream after administration, while distribution studies describe how a drug spreads into different tissues and fluids throughout the body. nih.govfrontiersin.org In these studies, a formulation containing unlabeled Ajoene and a trace amount of this compound can be administered to animal models, such as rats or mice. uct.ac.zaresearchgate.net

Blood samples are collected at various time points, and tissue samples (e.g., liver, kidney, brain) can be collected at the end of the study. mdpi.com By using LC-MS/MS and the deuterated internal standard, the concentration of Ajoene in plasma and various tissues can be quantified with high accuracy. veeprho.com This data allows for the calculation of key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the volume of distribution (Vd), which indicates the extent of tissue penetration. nih.gov A study on ajoene and its derivatives in a murine model noted its instability in blood, a factor that such precise quantification methods can help to characterize. uct.ac.zauct.ac.za

Table 3: Illustrative Tissue Distribution of Ajoene in a Rat Model 2 Hours Post-Administration This table is illustrative. The data is hypothetical and represents typical findings in a tissue distribution study.

Tissue Concentration (ng/g) Tissue-to-Plasma Ratio
Plasma 150 ng/mL 1.0
Liver 950 6.3
Kidney 620 4.1
Lung 300 2.0
Spleen 280 1.9

Mapping excretion pathways is crucial for understanding how a drug and its metabolites are eliminated from the body. The primary routes are typically through urine (renal excretion) and feces (biliary excretion). escientificpublishers.com Using a labeled analog like this compound is a definitive method for these "mass balance" studies.

After administering the deuterated compound to an animal model, urine, feces, and sometimes bile are collected over a period of time (e.g., 24-72 hours). escientificpublishers.com The samples are then analyzed to quantify the amount of the deuterium label present. This allows researchers to determine the percentage of the administered dose that is excreted through each pathway. Further analysis can also identify the chemical form of the excreted substance, revealing whether it is the parent drug or specific metabolites, thus providing a complete picture of the drug's disposition. researchgate.net

Table 4: Example of Cumulative Excretion of Deuterium Label Following a Single Dose of this compound in Rats This table is illustrative and represents typical data generated in an excretion study. Data is hypothetical.

Excretion Route % of Administered Dose Recovered (0-48h)
Urine 55%
Feces 40%

| Total Recovery | 95% |

Comparative Pharmacokinetic Profiling of Labeled and Unlabeled Ajoene

Isotopic labeling is a cornerstone of pharmacokinetic research, enabling the precise tracking and quantification of a molecule's journey through a biological system. The use of deuterated compounds like Ajoene-d14 is particularly advantageous for improving pharmacokinetic profiles. researchgate.net Deuteration can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, which can slow down metabolic processes where the cleavage of this bond is a rate-limiting step. researchgate.net

This phenomenon, known as the deuterium kinetic isotope effect (KIE), can result in reduced metabolic clearance, a prolonged biological half-life, and increased systemic exposure of the drug. For a compound like ajoene, comparing the pharmacokinetic profiles of the labeled (d14) and unlabeled versions can elucidate its metabolic fate. Such studies typically involve administering the compounds and then measuring their concentrations in plasma over time to determine key parameters.

While specific comparative studies on Ajoene-d14 are not publicly documented, the expected outcomes based on the principles of deuterated pharmaceuticals would be a modification of its metabolic profile. bioscientia.de This could lead to a lower required dose to achieve the same therapeutic effect and potentially longer dosing intervals. bioscientia.de The differences in metabolism are often significant enough to be clinically relevant. bioscientia.de

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Ajoene and Ajoene-d14 This table is illustrative and based on general principles of deuterated compounds, not on specific experimental data for Ajoene-d14.

Elucidation of Biochemical Reaction Mechanisms and Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org This effect is a fundamental tool for studying reaction mechanisms, particularly for determining whether a specific C-H bond is broken in the rate-determining step of a reaction. unam.mxnih.gov

By synthesizing Ajoene-d14 and comparing its reaction rates in enzymatic assays to those of unlabeled ajoene, researchers can probe the compound's mechanism of action. If an enzymatic reaction involving ajoene (such as its metabolism by cytochrome P450 enzymes) is significantly slower with the deuterated version, it provides strong evidence that the cleavage of a C-H bond on one of the deuterated positions is a rate-limiting step in that pathway. nih.gov Ajoene, a vinyl disulfide sulfoxide (B87167), is known to be a rearrangement product of allicin (B1665233) and is metabolized in the body. uct.ac.zaresearchgate.net Identifying the rate-limiting steps in its metabolic breakdown is crucial for understanding its stability and duration of action in vivo.

Investigation of Rate-Limiting Steps in Enzymatic Pathways

Investigating Molecular Interactions and Target Engagement Using Isotopic Labeling

Stable isotope labeling is an indispensable technique for identifying the direct binding partners of a bioactive compound within the complex environment of a cell. This compound can be used as a "heavy" version of ajoene, allowing its interactions with proteins and other biomolecules to be traced and quantified using mass spectrometry-based proteomics.

The primary mechanism through which ajoene exerts its biological effects is believed to be through the S-thiolation of reactive cysteine residues in target proteins. nih.govuct.ac.za Studies using unlabeled ajoene or fluorescently tagged analogues have identified several protein targets. nih.govresearchgate.net For example, Z-ajoene has been shown to covalently modify and inhibit regulators of inflammation like COX2 and STAT3. researchgate.netresearchgate.net It also targets the cytoskeletal protein vimentin, disrupting its filament network in cancer cells. nih.gov

By using Ajoene-d14 in activity-based protein profiling (ABPP) experiments, researchers can more definitively identify these and other targets. After incubating cells or cell lysates with Ajoene-d14, proteins can be isolated and analyzed by mass spectrometry. The characteristic mass shift of +14 Da (or fragments thereof) on peptides covalently modified by the deuterated compound provides an unambiguous signature, facilitating the confident identification of the specific proteins and the precise sites of interaction.

S-thiolation is a post-translational modification where a low-molecular-weight thiol reacts with a protein cysteine residue. Ajoene is a potent agent of S-thiolation (specifically, S-thioallylation), a process that can alter a protein's structure and function. uct.ac.zaresearchgate.net This modification is central to ajoene's anticancer and anti-inflammatory activities. uct.ac.zaresearchgate.net

The use of this compound is ideal for studying this specific modification. When Ajoene-d14 S-thiolates a cysteine residue, it transfers a deuterated allyl group to the protein. Subsequent proteomic analysis can pinpoint the exact cysteine residues that have been modified by searching for the corresponding mass increase. Research has identified specific cysteine residues on proteins like STAT3 that are targeted by ajoene. researchgate.netresearchgate.net Using Ajoene-d14 would confirm these findings with high confidence and could uncover new targets that are modified at lower, harder-to-detect levels.

Table 2: Experimentally Identified Protein Targets of Ajoene and Cysteine Residues Modified This table lists targets identified in studies using non-deuterated ajoene or its analogues. Ajoene-d14 is a proposed tool for confirming and expanding these findings.

Modulation of Enzyme Activities (e.g., Cyclooxygenase, Cholinesterases, Carbonic Anhydrase)

Research has demonstrated that ajoene and its analogs can modulate the activity of several key enzymes implicated in various physiological and pathological processes.

Cyclooxygenase (COX): Z-ajoene has been found to dose-dependently and non-competitively inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory response. nih.govresearchgate.net This inhibition is potentially due to the S-thiolation of cysteine residues Cys9 and Cys299 on the COX-2 enzyme. nih.govresearchgate.net The covalent modification of COX-2 by Z-ajoene highlights a potential mechanism for the anti-inflammatory properties of garlic compounds. nih.gov

Cholinesterases: Ajoene exhibits dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. phcogres.comproquest.com This inhibition is concentration-dependent. phcogres.comproquest.com Kinetic studies have revealed a mixed noncompetitive inhibition of AChE and an uncompetitive inhibition of BuChE. phcogres.comproquest.com The IC50 values for ajoene have been reported as 2.34 mM for AChE and 2.09 mM for BuChE. phcogres.comproquest.com Molecular docking studies suggest that ajoene interacts with the catalytic residues of AChE through hydrophobic interactions, while its interaction with BuChE occurs at a non-catalytic binding site. phcogres.com A synthetic analogue of ajoene, BisPMB, has shown even more potent inhibition of AChE. dergipark.org.tr

Carbonic Anhydrase: The inhibitory effects of ajoene analogs have also been investigated against human carbonic anhydrase isozymes I and II (hCA I and II). dergipark.org.tr A synthetic analogue of ajoene, E/Z-bisPMB, demonstrated significant inhibitory activity against these enzymes. dergipark.org.tr

Table 1: Inhibitory Activity of Ajoene and its Analogs on Various Enzymes

Compound Target Enzyme Type of Inhibition IC50 Value Key Findings Reference
Z-Ajoene Cyclooxygenase-2 (COX-2) Non-competitive Dose-dependent S-thiolation of Cys9 and Cys299 nih.govresearchgate.net
Ajoene Acetylcholinesterase (AChE) Mixed non-competitive 2.34 mM Interacts with catalytic residues phcogres.comproquest.com
Ajoene Butyrylcholinesterase (BuChE) Uncompetitive 2.09 mM Interacts with non-catalytic site phcogres.comproquest.com
E/Z-bisPMB hCA I and II - Nanomolar range More potent than some commercial inhibitors dergipark.org.tr

Impact on Quorum Sensing Pathways in Microbial Systems

Ajoene has been identified as a significant inhibitor of quorum sensing (QS) in pathogenic bacteria such as Pseudomonas aeruginosa. nih.govuzh.chnih.gov QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the expression of virulence factors. nih.govfrontiersin.orgekb.eg

Bioassay-guided fractionation of garlic extracts identified ajoene as the primary QS inhibitory compound. nih.govuzh.ch DNA microarray studies have shown that ajoene can attenuate the expression of several key QS-controlled virulence factors in a concentration-dependent manner. nih.gov This inhibitory action makes ajoene a potential candidate for developing anti-pathogenic drugs that target bacterial communication rather than bacterial growth, which may reduce the development of antibiotic resistance. nih.gov

Influence on Gene Expression and Cellular Signaling Pathways (e.g., Nrf2, ERK, STAT3, Telomerase Components)

Ajoene has been shown to exert significant influence over several critical gene expression and cellular signaling pathways.

Nrf2 Pathway: Z-ajoene is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. jcpjournal.orgjcpjournal.orgnih.gov Treatment with Z-ajoene leads to the upregulation and nuclear translocation of Nrf2. jcpjournal.orgjcpjournal.orgnih.gov This activation is mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the extracellular signal-regulated kinase (ERK) pathway. jcpjournal.orgnih.gov The activation of Nrf2, in turn, induces the expression of various antioxidant and cytoprotective genes, such as NAD(P)H:quinone oxidoreductase-1 (NQO1) and glutamate-cysteine ligase (GCL), which enhances the cell's antioxidant defense mechanisms. jcpjournal.orgnih.gov Silencing of Nrf2 abrogates the ajoene-induced expression of NQO1. jcpjournal.orgjcpjournal.org

ERK Pathway: The activation of the ERK signaling pathway is a crucial step in the Z-ajoene-mediated activation of Nrf2. jcpjournal.orgnih.gov Inhibition of ERK activation has been shown to abolish the ability of Z-ajoene to activate Nrf2 and induce the expression of NQO1. jcpjournal.orgnih.gov

STAT3 Pathway: Z-ajoene has been found to dampen the inflammatory response by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govresearchgate.net It decreases the phosphorylation and nuclear translocation of STAT3. nih.govresearchgate.net Mechanistically, Z-ajoene and its analogue, dansyl-ajoene, covalently modify STAT3 through S-thiolation at specific cysteine residues (Cys108, Cys367, and Cys687). nih.govresearchgate.net

Telomerase Components: Research indicates that Z-ajoene can influence the expression of telomerase components. pensoft.net In human leukemia cells, treatment with Z-ajoene led to a reduction in the mRNA levels of telomerase-associated protein 1 (TP1) and the human telomerase reverse transcriptase (hTRT). pensoft.net This suggests a potential role for ajoene in modulating telomerase activity, which is critical for the immortal phenotype of cancer cells. pensoft.net

Research on Cellular Processes (e.g., Adipogenesis, Apoptosis, Myoblast Differentiation) in vitro

E/Z Ajoene has been investigated for its effects on various fundamental cellular processes.

Apoptosis: Ajoene is a known inducer of apoptosis, or programmed cell death, in various cancer cell lines, including leukemia cells. vulcanchem.complantsjournal.comnih.gov The mechanism of ajoene-induced apoptosis involves the activation of a mitochondria-dependent caspase cascade. nih.gov Ajoene treatment leads to the release of cytochrome c from the mitochondria, dissipation of the mitochondrial membrane potential, and the activation of caspases, including caspase-3 and caspase-8. nih.gov The broad-spectrum caspase inhibitor zVAD-fmk has been shown to completely block ajoene-mediated DNA fragmentation, confirming the central role of caspases in this process. nih.gov

Cell Proliferation: Ajoene has been shown to inhibit the proliferation of various cancer cell lines. nih.govresearchgate.net The Z-isomer is reported to be more active in inhibiting the growth of cultured cancer cells than the E-isomer. jcpjournal.org One of the proposed mechanisms for its antiproliferative effect is the targeting of the microtubule cytoskeleton. jcpjournal.org

While the provided outline focuses on adipogenesis and myoblast differentiation, the available search results primarily detail ajoene's role in apoptosis and cell proliferation. Further research is needed to specifically elucidate the impact of this compound on adipogenesis and myoblast differentiation.

Role in Antioxidant Defense Mechanisms (e.g., Superoxide (B77818) Scavenging)

Ajoene functions as an antioxidant by participating in various defense mechanisms against oxidative stress. jcpjournal.orgwikipedia.org

Superoxide Scavenging: Both E- and Z-ajoene are capable of scavenging superoxide anions, although Z-ajoene is significantly more effective. researchgate.net In one study, the superoxide scavenging activity was reported as 0.11% for E-ajoene and 3.74% for Z-ajoene. researchgate.net However, this antioxidant activity was observed to diminish over time. researchgate.net Ajoene's antioxidant properties are also attributed to its ability to inhibit the release of superoxide. jcpjournal.orgwikipedia.org

Induction of Antioxidant Enzymes: As discussed in section 5.4.5, Z-ajoene activates the Nrf2 pathway, leading to the increased expression of antioxidant enzymes like NQO1 and GCL. jcpjournal.orgnih.gov This induction of the cellular antioxidant defense system is a key mechanism by which ajoene protects cells from oxidative damage. nih.gov The process is initiated by a mild oxidative stress created by Z-ajoene, which then triggers a protective adaptive response. jcpjournal.org

Table 2: Superoxide Scavenging Activity of E- and Z-Ajoene

Isomer Superoxide Scavenging Activity (%) Reference
E-Ajoene 0.11 researchgate.net
Z-Ajoene 3.74 researchgate.net

Research on E/z Ajoene D14 Stability and Degradation Pathways in Experimental Systems

Compound Stability Profiling under Varying Experimental Conditions

The stability of ajoene (B124975) is influenced by various factors, including temperature, light, and the matrix in which it is present. ijpsonline.comresearchgate.net The E-isomer is generally considered more thermodynamically stable than the Z-isomer. nih.gov

Thermal stress significantly impacts the stability of E/Z ajoene. Studies have shown that at elevated temperatures, both isomers undergo degradation, with the Z-isomer being less stable. For instance, when an ethyl acetate (B1210297) solution of ajoene (0.1 mM) was incubated at 100°C, only 4.3% of E-ajoene and 0.5% of Z-ajoene remained. researchgate.net In another study, when ajoene in a mayonnaise matrix with 20% substituted garlic oil was heated to 80°C, 72% of E-ajoene and 69% of Z-ajoene were recovered. researchgate.netresearchgate.net Long-term storage at low temperatures also affects the isomers differently. After a nine-month storage period at -20°C in Japanese garlic with rice oil, 54.0% of E-ajoene and only 11.0% of Z-ajoene remained, highlighting the greater stability of the E-isomer under these conditions. researchgate.net It is recommended to store thiosulfinate derivative-rich extracts of garlic, which contain ajoene, at -20°C to prevent degradation. researchgate.net

Table 1: Thermal Stability of E/Z Ajoene under Different Conditions

ConditionE-Ajoene Remaining (%)Z-Ajoene Remaining (%)Source
100°C in ethyl acetate (0.1 mM)4.30.5 researchgate.net
80°C in 20% substituted mayonnaise7269 researchgate.netresearchgate.net
-20°C storage for 9 months in rice oil54.011.0 researchgate.net

Exposure to ultraviolet (UV) light can also lead to the degradation of ajoene. In a study where a 0.1 mM solution of ajoene in ethyl acetate was incubated under UV light (253.7 nm) for three days, 81.7% of E-ajoene and 56.9% of Z-ajoene remained. researchgate.net When tested in a mayonnaise matrix under UV and fluorescent light for three days, the stability was higher, with 92% and 98% of E-ajoene and 88% and 98% of Z-ajoene remaining, respectively. researchgate.net The degradation of E-ajoene in the presence of UV light has been observed to follow zero-order kinetics. ijpsonline.comresearchgate.net To minimize photolytic degradation, it is advisable to store ajoene-containing solutions in well-closed containers away from light. researchgate.net

Table 2: Photolytic Stability of E/Z Ajoene

ConditionE-Ajoene Remaining (%)Z-Ajoene Remaining (%)Source
UV light (253.7 nm) for 3 days in ethyl acetate81.756.9 researchgate.net
UV light for 3 days in mayonnaise9288 researchgate.net
Fluorescent light for 3 days in mayonnaise9898 researchgate.net

The stability of ajoene is highly dependent on the surrounding matrix. In a study using home-made mayonnaise as a biological matrix, ajoene demonstrated remarkable stability. After one month of storage in mayonnaise containing various concentrations of garlic oil, 99% of both E- and Z-ajoene remained. researchgate.net The pH of the matrix is also a critical factor, with a pH range of 4-7 being optimal for the stability of constituents in garlic extract, including ajoene. researchgate.net The choice of solvent also plays a role; for example, Z-ajoene is the predominant isomer when prepared in nonpolar solvents, while E-ajoene is more dominant in polar solvents like alcohol and acetone. nih.gov

Photolytic Degradation Assessments (UV-light exposure)

Identification and Characterization of Degradation Products

E/Z Ajoene is a transformation product of allicin (B1665233), which is formed when garlic is crushed or processed. nih.govjcpjournal.orgfrontiersin.org The degradation of allicin yields a variety of organosulfur compounds. umass.edu Consequently, the degradation products of ajoene are intrinsically linked to the complex chemistry of allicin transformation. The primary degradation products of allicin, and therefore relevant to the broader context of ajoene stability, include diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), diallyl trisulfide (DATS), and vinyldithiins. umass.edu When garlic is heated or treated with organic solvents, allicin transforms into ajoene and vinyldithiins, along with smaller amounts of allyl sulfides. ijpsonline.com

Mechanistic Pathways of Ajoene-d14 Degradation

The formation of E/Z Ajoene itself is a mechanistic pathway involving the self-condensation of two allicin molecules. jcpjournal.org The degradation pathways of ajoene are influenced by factors such as heat, light, and pH. ijpsonline.comresearchgate.net The degradation of E-ajoene under acidic (pH 1) and basic (pH 11) conditions, as well as under UV light, has been studied, with the degradation in natural light following zero-order kinetics. ijpsonline.comresearchgate.net The instability of ajoene is partly attributed to the allyl groups at both ends of the molecule. researchgate.net In the human body, compounds with a dithioallyl-group, such as allicin, diallyl disulfide, and ajoene, can be transformed into allyl methyl sulfide (AMS) with allyl mercaptan as a precursor. frontiersin.org This indicates a metabolic degradation pathway for ajoene in biological systems.

Future Directions and Emerging Research Avenues for E/z Ajoene D14

Development of Novel Synthetic Strategies for Regiospecific Labeling

The synthesis of ajoene (B124975) itself has evolved from relying on the thermal rearrangement of allicin (B1665233) to more controlled chemical total syntheses. cardiff.ac.ukresearchgate.net Future research will likely focus on adapting these modern synthetic routes to incorporate deuterium (B1214612) atoms at specific positions within the molecule (regiospecific labeling), rather than the fully deuterated E/Z Ajoene-d14.

Current synthetic strategies often start from simpler, more stable building blocks, avoiding the instability of allicin. cardiff.ac.uk A key future direction will be the use of deuterated starting materials in these established synthetic pathways. For instance, deuterated allyl sources could be employed to introduce deuterium specifically into the allyl groups of the ajoene backbone. The development of such methods would allow researchers to create a suite of ajoene-d14 isotopologues, each designed to probe different aspects of the molecule's mechanism of action.

Table 1: Potential Synthetic Strategies for Regiospecific Deuteration of Ajoene

Synthetic ApproachProposed Modification for DeuterationPotential Research Application
Total synthesis from simple building blocks researchgate.netUse of deuterated allyl bromide or related deuterated synthons.Probing the role of specific allyl groups in receptor binding or metabolic transformation.
Michael Induced Ring Closure (MIRC) for cyclopropane (B1198618) synthesis cardiff.ac.ukIntroduction of deuterium into the ester starting materials for the MIRC reaction.Investigating the stereochemistry and reaction mechanisms of ajoene synthesis.
Rearrangement of fluorinated allicin cardiff.ac.ukDevelopment of methods to produce deuterated and fluorinated allicin precursors.Creating dual-labeled probes for advanced mechanistic studies.

Regiospecific labeling would enable sophisticated studies, such as using the kinetic isotope effect to pinpoint which C-H bonds are broken during metabolic processing or target interaction. This level of detail is unattainable with the unlabeled compound.

Expansion of this compound Applications in Advanced Analytical Techniques

This compound is an ideal internal standard for quantitative analysis using mass spectrometry (MS). Its chemical behavior is nearly identical to natural ajoene, but its increased mass allows it to be distinguished in an MS detector. This is crucial for isotope dilution mass spectrometry, a gold-standard quantification method.

Future applications will extend beyond simple quantification. The use of fluorescently labeled ajoene analogues to tag and identify protein targets has already been demonstrated. nih.gov Similarly, this compound can be used as a mass-tag. When ajoene binds covalently to a protein target, the resulting protein adduct will be 14 Daltons heavier if Ajoene-d14 is used. This mass shift can be readily detected in proteomics experiments, providing a direct and unambiguous method for identifying the protein binding partners of ajoene. science.gov This approach avoids the potential steric hindrance or altered bioavailability associated with bulky fluorescent labels. nih.gov

Integration into Comprehensive Omics Approaches (e.g., Metabolomics, Proteomics)

The true power of this compound will be realized through its integration into "omics" workflows. mdpi.com In metabolomics, stable isotope tracers are essential for mapping the flow of molecules through complex metabolic networks (fluxomics). nih.govfrontiersin.org

Metabolomics: By introducing this compound into a biological system (e.g., cell culture or an in vivo model), researchers can trace its metabolic fate. Any metabolites derived from ajoene will carry the deuterium label, allowing them to be identified and quantified against the complex background of the native metabolome. This could definitively answer long-standing questions about how ajoene is processed and broken down by cells. nih.gov

Proteomics: As mentioned, this compound can act as a mass-tag to identify direct protein binding partners. nih.gov This technique, when combined with quantitative proteomics, can reveal not only which proteins are targeted but also how ajoene binding affects the abundance of other proteins in the cell, providing a global view of its impact on cellular processes. revespcardiol.org An integrated metabolomic-proteomic approach could link the metabolism of ajoene to its effects on protein networks, offering a holistic view of its mechanism of action. nih.gov

Exploration of this compound as a Tool in Systems Biology Modeling

Systems biology aims to understand biological phenomena through the integration of experimental data and mathematical modeling. researchgate.netnih.gov High-quality, quantitative data is the bedrock of any reliable model. This compound is a tool that can provide precisely this type of data.

Quantitative measurements of ajoene's metabolic fate and its impact on protein expression, obtained using the omics approaches described above, can be used to construct and validate computational models of the cellular networks it perturbs. For example, a model could be built to describe the signaling pathway through which ajoene induces apoptosis in cancer cells. plantsjournal.com Data from tracer studies with this compound would provide the kinetic parameters and concentration changes needed to ensure the model accurately reflects reality. These validated models can then be used to simulate different scenarios and generate new, testable hypotheses about the compound's function. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Deuterium Effects

The replacement of hydrogen with deuterium does more than just increase mass; it also subtly alters the properties of chemical bonds. ajchem-a.com This "deuterium effect" can be studied using computational methods to provide fundamental insights into ajoene's structure and reactivity.

Computational Chemistry: Quantum chemical calculations can predict how deuteration affects the vibrational frequencies and bond energies within the ajoene molecule. ajchem-a.comresearchgate.net This is particularly relevant to understanding the kinetic isotope effect (KIE), where the heavier deuterium can slow down reactions involving C-H bond cleavage. Theoretical calculations of the KIE for different positions in the ajoene molecule can help interpret experimental results from studies using regiospecifically labeled analogues.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. nih.govfrontiersin.org By running simulations of both unlabeled ajoene and this compound interacting with a protein target or a lipid membrane, researchers can investigate how the increased mass of deuterium affects the compound's flexibility, binding dynamics, and conformational stability. mdpi.commdpi.com These simulations can reveal subtle differences in interaction energies and residence times at a binding site, providing an atomistic-level explanation for experimentally observed biological effects. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing E/Z Ajoene-d14 with high isotopic purity, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer: Synthesis typically involves deuterium exchange or labeled precursor incorporation, followed by purification via column chromatography. Isotopic purity is validated using NMR spectroscopy (e.g., 2^2H-NMR for deuterium integration) and high-resolution mass spectrometry (HR-MS) . Structural confirmation requires comparing spectral data (e.g., 1^1H/13^13C-NMR, FT-IR) with non-deuterated Ajoene to identify isotopic shifts .

Q. How do researchers differentiate between E and Z isomers of Ajoene-d14 using spectroscopic methods, and what are the key spectral markers to consider?

  • Methodological Answer: Geometric isomerism is resolved via NOESY NMR to assess spatial proximity of protons across the double bond. For E isomers, coupling constants (JJ-values) in 1^1H-NMR are typically higher (>12 Hz) compared to Z isomers. IR spectroscopy can also identify distinct stretching frequencies for disulfide bonds influenced by isomer conformation .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed to account for isotopic effects?

  • Methodological Answer: Use cell viability assays (e.g., MTT) with non-deuterated Ajoene as a positive control. Include solvent-only and isotope-free controls to isolate isotopic impacts. Replicate experiments with ≥3 biological replicates and apply ANOVA to assess significance between E/Z isomers .

Advanced Research Questions

Q. In comparative studies of this compound and non-deuterated Ajoene, what experimental controls are essential to isolate isotopic effects from environmental variables?

  • Methodological Answer: Design a split-plot experiment where isotopic labeling (deuterated vs. non-deuterated) is the main factor, and environmental variables (e.g., temperature, solvent) are subplot factors. Use multivariate regression to quantify the contribution of isotopic substitution to observed differences. Include internal standards (e.g., deuterated solvents) to normalize instrumental drift .

Q. How can contradictory findings regarding the stability of this compound in different solvent systems be systematically investigated through experimental design?

  • Methodological Answer: Conduct accelerated stability studies under varied conditions (pH, temperature, light exposure) using HPLC-UV to track degradation. Apply Arrhenius kinetics to model shelf-life discrepancies. For conflicting data, perform meta-regression analysis to identify confounding variables (e.g., trace metal ions in solvents) .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in heterogeneous biological systems (e.g., mixed cell cultures)?

  • Methodological Answer: Use hierarchical Bayesian modeling to account for cell-type variability. Pair with flow cytometry to stratify responses by cell population. Validate models via bootstrapping and compare with non-deuterated analogs using likelihood ratio tests .

Q. How should researchers address challenges in reproducing pharmacokinetic data for this compound across different animal models?

  • Methodological Answer: Standardize protocols using physiologically based pharmacokinetic (PBPK) modeling to adjust for interspecies differences in metabolism. Validate with LC-MS/MS quantification of parent compounds and metabolites. Report 95% confidence intervals for key parameters (e.g., t1/2t_{1/2}, CmaxC_{\text{max}}) to highlight variability .

Data Contradiction & Validation

Q. What steps can resolve discrepancies in reported binding affinities of this compound to target proteins across independent studies?

  • Methodological Answer: Replicate assays using surface plasmon resonance (SPR) under standardized buffer conditions. Perform Blinder-Hwang analysis to quantify inter-lab variability. Cross-validate with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .

Q. How can researchers optimize deuterium retention in this compound during long-term storage without compromising bioactivity?

  • Methodological Answer: Test cryopreservation at -80°C under argon atmosphere vs. lyophilization with stabilizers (e.g., trehalose). Monitor deuterium loss via isotope ratio mass spectrometry (IRMS) and correlate with bioactivity using Spearman’s rank correlation .

Tables: Key Methodological Considerations

Parameter Recommended Technique Validation Criteria
Isotopic Purity2^2H-NMR, HR-MS≥98% deuterium incorporation
Stability in SolventsHPLC-UV with accelerated testingDegradation <5% over 30 days at 25°C
Bioactivity ReproducibilityHierarchical Bayesian modelingPosterior probability >0.95 for effect
Binding Affinity ValidationSPR + ITCΔG within ±1 kcal/mol across methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.